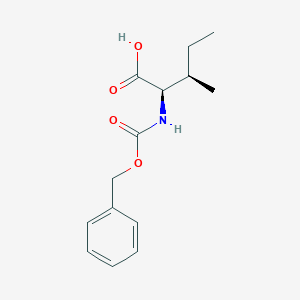

(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid is a chiral compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. One common method is the reaction of the amino acid with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Various nucleophiles such as amines or alcohols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, deprotected amino acids, and substituted derivatives depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Peptide Synthesis

(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid is frequently used as a building block in peptide synthesis. Its Z-protected form allows for selective coupling without interference from other functional groups. This property is crucial for creating complex peptides that may have therapeutic applications.

Research has shown that derivatives of this compound exhibit biological activities that can be beneficial in drug development. For instance, studies have indicated potential anti-inflammatory and analgesic properties when incorporated into larger peptide structures.

Drug Design and Development

The compound's structure allows it to serve as a template in drug design, particularly for creating inhibitors or modulators of specific biological pathways. Its ability to mimic natural amino acids makes it a valuable candidate in the development of new pharmaceuticals targeting various diseases.

Case Study 1: Anticancer Peptides

A study published in Journal of Medicinal Chemistry explored the use of this compound in synthesizing anticancer peptides. The research demonstrated that peptides containing this amino acid exhibited enhanced cytotoxicity against cancer cell lines compared to their unmodified counterparts.

Case Study 2: Antimicrobial Agents

Research featured in European Journal of Medicinal Chemistry highlighted the synthesis of antimicrobial peptides using this compound as a building block. The resulting peptides showed promising activity against various bacterial strains, indicating potential for developing new antibiotics.

Mécanisme D'action

The mechanism of action of (2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing the free amino group to participate in various biochemical reactions. This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional groups is required .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R,3R)-2-(((tert-Butyloxy)carbonyl)amino)-3-methylpentanoic acid: Similar in structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.

(2R,3R)-2-(((Methoxy)carbonyl)amino)-3-methylpentanoic acid: Contains a methoxycarbonyl protecting group.

Uniqueness

The uniqueness of (2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid lies in its benzyloxycarbonyl group, which provides specific reactivity and stability under certain conditions. This makes it particularly useful in applications where selective deprotection and functional group compatibility are essential .

Activité Biologique

(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid, also known by its CAS number 28862-89-7, is a compound with potential biological significance due to its structural characteristics and functional groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₉N₁O₄

- Molecular Weight : 265.31 g/mol

- IUPAC Name : this compound

The compound exhibits its biological activity primarily through the modulation of metabolic pathways involving amino acids. It is structurally related to several key amino acids and may influence their metabolism and utilization in various biological systems.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The benzyloxycarbonyl group may serve as a protective moiety that enhances the stability of the compound against enzymatic degradation.

- Interaction with Receptors : Preliminary studies suggest potential interactions with specific receptors involved in metabolic regulation, although detailed receptor binding studies are still required.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties, potentially modulating cytokine production and inflammatory pathways. This is particularly relevant in conditions characterized by chronic inflammation.

Case Studies

-

Case Study on Metabolic Disorders :

- A study investigated the effects of structurally similar compounds on metabolic disorders such as maple syrup urine disease (MSUD). Findings indicated that modifications to amino acid metabolism could lead to significant physiological changes.

- Reference: PMID 1429566 highlighted the role of amino acid derivatives in metabolic regulation.

-

Pharmacological Evaluation :

- A recent pharmacological evaluation assessed the impact of benzyloxycarbonyl derivatives on cell viability in vitro. Results demonstrated that these compounds could reduce cell proliferation in certain cancer cell lines, suggesting potential anticancer activity.

Research Findings

Propriétés

IUPAC Name |

(2R,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHXJPFZKBRLFU-ZYHUDNBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.